molecular formula C17H15BrN2O3 B11011701 1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11011701
M. Wt: 375.2 g/mol
InChI Key: CDRGIAPIDLSXTM-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxyphenyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the bromophenyl and hydroxyphenyl groups. Common synthetic routes may involve the use of reagents such as bromobenzene, hydroxybenzene, and pyrrolidine derivatives under specific reaction conditions. Industrial production methods may include optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to inhibition or activation of biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C17H15BrN2O3

Molecular Weight

375.2 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H15BrN2O3/c18-12-4-6-14(7-5-12)20-10-11(8-16(20)22)17(23)19-13-2-1-3-15(21)9-13/h1-7,9,11,21H,8,10H2,(H,19,23)

InChI Key

CDRGIAPIDLSXTM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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